REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[C:12]([Mg]Cl)#[CH:13]>C1COCC1>[OH:6][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:2]([OH:1])[CH:3]=1)[C:12]#[CH:13]
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Name
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|
Quantity
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0.304 g
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Type
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reactant
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Smiles
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OC=1C=C(C=O)C=CC1OC
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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OC(C#C)C1=CC(=C(C=C1)OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |